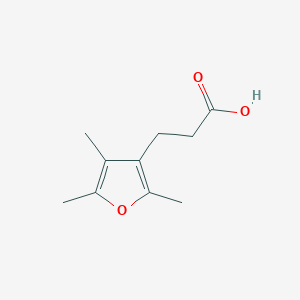

3-(Trimethylfuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17798039

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-(2,4,5-trimethylfuran-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H14O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h4-5H2,1-3H3,(H,11,12) |

| Standard InChI Key | LLFGIXNGOOKBHI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=C1CCC(=O)O)C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a furan ring—a five-membered aromatic oxygen heterocycle—substituted with three methyl groups at the 3-position and a propanoic acid side chain (). This configuration confers both lipophilic (via methyl groups) and hydrophilic (via carboxylic acid) properties, enabling diverse reactivity and interaction profiles. The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the carboxylic acid group allows for salt formation and hydrogen bonding .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.22 g/mol | |

| Purity | 95% | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely polar aprotic solvents |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound’s synthesis may involve Friedel-Crafts alkylation or hydroarylation strategies. A related study demonstrated that 3-(furan-2-yl)propenoic acids undergo hydroarylation in triflic acid (TfOH), yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives . For 3-(trimethylfuran-3-yl)propanoic acid, a plausible route includes:

-

Methylation of Furan: Introducing methyl groups via alkylation of furan using methyl halides and Lewis acids.

-

Side-Chain Attachment: Coupling the trimethylfuran with propanoic acid via nucleophilic acyl substitution or conjugate addition.

Industrial Production Considerations

Comparative Analysis with Structural Analogues

3-(Furan-3-yl)propanoic Acid

Lacking methyl groups, this analogue shows reduced antimicrobial activity, highlighting the importance of lipophilic substitutions .

3-(2,4,5-Trimethylfuran-3-yl)propanoic Acid

Additional methyl groups may sterically hinder interactions with biological targets, reducing efficacy compared to the 3-trimethyl isomer.

Table 2: Structural and Functional Comparison

| Compound | Methyl Substitution | Bioactivity |

|---|---|---|

| 3-(Trimethylfuran-3-yl)propanoic acid | 3-position | Antimicrobial (predicted) |

| 3-(Furan-3-yl)propanoic acid | None | Moderate activity |

| 3-(2,4,5-Trimethylfuran-3-yl)propanoic acid | 2,4,5-positions | Lower membrane permeability |

Current Research and Future Directions

Recent studies focus on optimizing synthetic routes and exploring biomedical applications. Computational modeling could elucidate structure-activity relationships, guiding the design of derivatives with enhanced selectivity. Additionally, formulation studies may address solubility limitations for pharmaceutical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume